molecular formula C9H5ClN2OS B15165122 {[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile CAS No. 587868-19-7

{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile

Cat. No.: B15165122
CAS No.: 587868-19-7
M. Wt: 224.67 g/mol
InChI Key: XYFGSXQQIIZKBD-UHFFFAOYSA-N
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Description

{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

The synthesis of {[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile typically involves the condensation of 3-chlorothiophene-2-carbaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of {[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile can be compared with other thiophene derivatives such as:

    2-[(3-chlorothiophen-2-yl)methylidene]propanedinitrile: Similar in structure but may have different reactivity and applications.

    Thiophene-2-carbaldehyde: A precursor in the synthesis of various thiophene derivatives.

    3-Chlorothiophene-2-carbaldehyde: Another related compound used in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

587868-19-7

Molecular Formula

C9H5ClN2OS

Molecular Weight

224.67 g/mol

IUPAC Name

2-[(3-chlorothiophen-2-yl)methoxymethylidene]propanedinitrile

InChI

InChI=1S/C9H5ClN2OS/c10-8-1-2-14-9(8)6-13-5-7(3-11)4-12/h1-2,5H,6H2

InChI Key

XYFGSXQQIIZKBD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)COC=C(C#N)C#N

Origin of Product

United States

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